molecular formula C12H17N3O2 B5854807 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine

1-(methoxyacetyl)-4-(2-pyridinyl)piperazine

Cat. No. B5854807
M. Wt: 235.28 g/mol
InChI Key: AFEPWWJCYWMEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxyacetyl)-4-(2-pyridinyl)piperazine, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MAP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed that 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine exerts its effects by modulating various neurotransmitter systems in the brain such as the serotonergic, dopaminergic, and noradrenergic systems.
Biochemical and Physiological Effects:
1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anti-apoptotic effects. 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has also been shown to regulate various signaling pathways involved in cell proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine in lab experiments is its high potency and selectivity. 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit a high affinity for various receptors and enzymes, making it a useful tool for studying various biological processes. However, one of the limitations of using 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine is its potential toxicity and side effects, which may affect the validity of the experimental results.

Future Directions

There are several future directions for research on 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine. One of the areas of interest is the development of novel 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine and its potential therapeutic applications in various fields.

Synthesis Methods

The synthesis of 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine involves the reaction between 1-(methoxyacetyl)piperazine and 2-bromopyridine. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography.

Scientific Research Applications

1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit neuroprotective effects and has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been shown to possess anti-cancer properties and has been investigated for its potential use in cancer therapy. In psychiatry, 1-(methoxyacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit anxiolytic and antidepressant effects and has been proposed as a potential treatment for anxiety and depression.

properties

IUPAC Name

2-methoxy-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-10-12(16)15-8-6-14(7-9-15)11-4-2-3-5-13-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEPWWJCYWMEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

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